- Catalytic Alkylation Using a Cyclic S-Adenosylmethionine Regeneration System, Angewandte Chemie, 2017, 56(14), 4037-4041
Cas no 645-08-9 (Isovanillic acid)
Isovanillic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-4-methoxybenzoic acid
- Isovanillic Acid
- 3-hydroxy-4-methoxybenzoate
- 3-hydroxy-4-methoxy-benzoic acid
- 3-Hydroxyanisic acid
- 3-Hydroxy-p-anisic acid
- 4-methoxy-protocatechuic acid
- Acide isovanillique
- EINECS 211-430-5
- isovanilinic acid
- p-Anisic acid,3-hydroxy
- Benzoic acid, 3-hydroxy-4-methoxy-
- p-Anisic acid, 3-hydroxy-
- A8D1DUX2PR
- LBKFGYZQBSGRHY-UHFFFAOYSA-N
- 3-Hydroxy-4-methoxybenzoicacid
- 5-Carboxyguaiacol
- 3-Hydroxy-4-Methoxy Benzoic Acid
- PubChem19741
- Isovanillic acid, 97%
- Isovanillic acid
-
- MDL: MFCD00002507
- Inchi: 1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11)
- InChI Key: LBKFGYZQBSGRHY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C(=O)O)=CC=1O
- BRN: 2208365
Computed Properties
- Exact Mass: 168.04200
- Monoisotopic Mass: 168.042259
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 1.4
- Topological Polar Surface Area: 66.8
- Molecular Weight: 168.15
Experimental Properties
- Color/Form: Powder
- Density: 1.3037 (rough estimate)
- Melting Point: 250-253 °C (lit.)
- Boiling Point: 344.3°C at 760 mmHg
- Flash Point: STABILITY
- Refractive Index: 1.5090 (estimate)
- PSA: 66.76000
- LogP: 1.09900
- FEMA: 3186
- Solubility: Not determined
Isovanillic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:BZ4850000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
Isovanillic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Isovanillic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079455-1g |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079455-10g |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 95% | 10g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079455-25g |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 95% | 25g |
£19.00 | 2022-03-01 | |
| Fluorochem | 079455-100g |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 95% | 100g |
£73.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I113428-25g |
Isovanillic acid |
645-08-9 | 97% | 25g |
¥154.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I113428-5g |
Isovanillic acid |
645-08-9 | 97% | 5g |
¥60.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I113428-100g |
Isovanillic acid |
645-08-9 | 97% | 100g |
¥543.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S5162-25mg |
Isovanillic acid |
645-08-9 | 99.32% | 25mg |
¥794.94 | 2023-09-15 | |
| Alichem | A014003091-250mg |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 97% | 250mg |
$489.60 | 2023-09-01 | |
| Alichem | A014003091-500mg |
3-Hydroxy-4-methoxybenzoic acid |
645-08-9 | 97% | 500mg |
$798.70 | 2023-09-01 |
Isovanillic acid Production Method
Production Method 1
1.2R:HClO4
Isovanillic acid Raw materials
Isovanillic acid Preparation Products
Isovanillic acid Suppliers
Isovanillic acid Related Literature
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Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007
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Sopheak Net,Sasho Gligorovski,Sylvia Pietri,Henri Wortham Phys. Chem. Chem. Phys. 2010 12 7603
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Bo Chen,Jie Zhou,Qilu Meng,Yang Zhang,Shihua Zhang,Liang Zhang Food Funct. 2018 9 4858
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Alicia Moreno-Ortega,Giuseppe Di Pede,Pedro Mena,Luca Calani,Daniele Del Rio,José Manuel Moreno-Rojas,Gema Pereira-Caro Food Funct. 2022 13 4432
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Lanlan Ge,Haoqiang Wan,Shuming Tang,Haixia Chen,Jiemei Li,Keda Zhang,Boping Zhou,Jia Fei,Shiping Wu,Xiaobin Zeng RSC Adv. 2018 8 35374
Additional information on Isovanillic acid
Isovanillic Acid (CAS No. 645-08-9): A Comprehensive Overview
Isovanillic acid (CAS No. 645-08-9) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse applications and potential therapeutic properties. This compound, also known as 3-hydroxy-4-methoxybenzoic acid, is a derivative of vanillic acid and is found in various plant sources, including Ligusticum chuanxiong and Artemisia annua. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding Isovanillic acid.
Chemical Structure and Properties
Isovanillic acid is a phenolic compound with the molecular formula C9H10O4. Its structure consists of a benzene ring substituted with a hydroxyl group at the 3-position and a methoxy group at the 4-position, along with a carboxylic acid group. This unique arrangement of functional groups imparts several important properties to the compound. For instance, the presence of the hydroxyl and methoxy groups contributes to its antioxidant and anti-inflammatory activities, while the carboxylic acid group enhances its solubility in polar solvents.
The physical properties of Isovanillic acid include a melting point of approximately 190-192°C and a solubility in water of about 1 g/100 mL at room temperature. It is also soluble in ethanol and other organic solvents. These properties make it suitable for various applications in pharmaceuticals, cosmetics, and food additives.
Synthesis Methods
The synthesis of Isovanillic acid can be achieved through several routes, including natural extraction and chemical synthesis. Natural extraction involves isolating the compound from plant sources using techniques such as solvent extraction and column chromatography. This method is environmentally friendly but can be less efficient due to the low concentration of Isovanillic acid in plant materials.
Chemical synthesis methods offer a more controlled and scalable approach. One common method involves the esterification of vanillin followed by hydrolysis to form Isovanillic acid. Another approach involves the oxidation of 3-hydroxy-4-methoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. These synthetic routes have been optimized to improve yield and purity, making them suitable for industrial production.
Biological Activities and Therapeutic Potential
Isovanillic acid has been extensively studied for its biological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties. Recent research has highlighted its potential in various therapeutic applications:
- Antioxidant Activity: Studies have shown that Isovanillic acid exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity makes it a promising candidate for preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative conditions.
- Anti-Inflammatory Effects: Research has demonstrated that Isovanillic acid can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property suggests its potential use in treating inflammatory diseases like arthritis and inflammatory bowel disease.
- Neuroprotective Properties: strong>: Several studies have explored the neuroprotective effects of < strong >Isovanillic acid< / strong > on neuronal cells. It has been shown to protect against neurotoxicity induced by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
- < strong >Cancer Prevention: strong>: Emerging evidence suggests that< strong >Isovanillic acid< / strong > may have anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. Its ability to modulate signaling pathways involved in cancer progression makes it an interesting target for further investigation in cancer therapy.
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